N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pentanamide
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Overview
Description
N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pentanamide is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core substituted with a phenyl group and a pentanamide side chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazoline derivatives, have been reported to interact withacetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
For instance, some pyrazoline derivatives have been shown to reduce the activity of AchE, affecting normal nerve pulses’ transmission in both mammals and fish .
Biochemical Pathways
Based on the known effects of similar compounds, it’s possible that this compound could influence pathways related toacetylcholine metabolism .
Result of Action
Similar compounds have been shown to cause dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms due to their effect on ache .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pentanamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a thieno[3,4-c]pyrazole intermediate, which is then further functionalized to introduce the phenyl and pentanamide groups. Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using optimized reaction conditions to enhance efficiency and cost-effectiveness. Techniques such as microwave irradiation can be employed to reduce reaction times and improve yields . Additionally, continuous flow reactors may be utilized to maintain consistent reaction conditions and facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thienopyrazole derivatives, while substitution reactions can produce a wide range of functionalized compounds with different chemical and biological properties .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with antiproliferative and antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pentanamide include other thienopyrazole derivatives and related heterocyclic compounds. Examples include:
- 2-phenyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-ol
- N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the pentanamide side chain. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-2-3-9-15(20)17-16-13-10-21-11-14(13)18-19(16)12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZQZLUNELVXNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C2CSCC2=NN1C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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